2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Description
2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Imidazo[1,2-a]pyridines are synthesized through various methods, including aqueous syntheses without deliberate addition of catalysts and silver-catalyzed aminooxygenation processes. Such methods offer moderate to good yields and highlight the versatility of imidazo[1,2-a]pyridines in chemical synthesis. For instance, Darapaneni Chandra Mohan, Sadu Nageswara Rao, and S. Adimurthy (2013) reported on water-mediated hydroamination and silver-catalyzed aminooxygenation producing imidazo[1,2-a]pyridine-3-carbaldehydes with good yields, demonstrating the efficiency of these processes in synthesizing complex heterocyclic compounds (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Catalytic Activities
The catalytic activities of imidazo[1,2-a]pyridine derivatives have been evaluated, showing effectiveness in various reactions. For example, R. Saddik et al. (2012) synthesized a series of imidazo[1,2-a]pyridine derivatives and examined their catalytic activities in the oxidation of catechol to o-quinone, revealing the influence of ligand nature and transition metals on oxidation rates (R. Saddik et al., 2012).
Fluorescent Molecular Rotors
Imidazo[1,2-a]pyridine-3-carbaldehydes have been utilized in synthesizing fluorescent molecular rotors (FMRs), indicating potential applications in viscosity sensing and molecular electronics. S. D. Jadhav and N. Sekar (2017) synthesized a library of FMRs by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties, studying their viscosity sensing properties. These findings suggest applications in developing fluorescence-based sensors and materials science (S. D. Jadhav & N. Sekar, 2017).
Antimicrobial Activity
Research on pyrimidine and imidazo[1,2-a]pyridine derivatives suggests potential antimicrobial properties. M. Ladani et al. (2009) synthesized oxopyrimidines and thiopyrimidines from 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, evaluating their antimicrobial activities against bacterial and fungal strains. This study presents a foundation for further investigation into the biological activities of imidazo[1,2-a]pyridine derivatives (M. Ladani et al., 2009).
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-5-7-14(8-6-13)17-15(11-20)19-10-12(2)4-9-16(19)18-17/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCALNOGKVNVKRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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